molecular formula C25H22ClNO4 B2651609 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid CAS No. 268734-29-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

Katalognummer: B2651609
CAS-Nummer: 268734-29-8
Molekulargewicht: 435.9
InChI-Schlüssel: RTGMPAHEDKUNFP-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of Fmoc-protected amino acid derivatives, widely used in peptide synthesis. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The 2-chlorophenyl substituent at the β-position introduces steric and electronic effects that influence reactivity and solubility.

Eigenschaften

IUPAC Name

(3R)-4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGMPAHEDKUNFP-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid is a synthetic compound notable for its potential biological activities. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly employed in peptide synthesis, with a chlorophenyl moiety, enhancing its reactivity and biological profile. The compound's structure suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical formula of the compound is C25H22ClNO4C_{25}H_{22}ClNO_4, and its IUPAC name is this compound. The presence of the Fmoc group and the chlorophenyl component plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the chlorophenyl moiety can engage in π-π stacking interactions or hydrogen bonding with active sites on target proteins.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The chlorophenyl derivatives are particularly noted for their effectiveness against various bacterial and fungal strains. In vitro studies have shown that modifications in substituents significantly affect the spectrum and intensity of antimicrobial activity.

2. Anticancer Activity

Fluorenyl derivatives are under investigation for their potential anticancer effects due to their ability to interfere with cellular mechanisms. The specific interactions of this compound with cancer cell lines have been documented, showing promise as a lead compound for further development.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential to inhibit key enzymes such as InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, indicating possible applications in treating resistant strains of tuberculosis.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial and fungal strains; structure-dependent activity observed.
AnticancerPotential to interfere with cellular mechanisms; promising results against cancer cell lines.
Enzyme InhibitionInhibits InhA enzyme; implications for tuberculosis treatment.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Fmoc Group : The fluorenyl group is introduced via coupling reactions.
  • Amide Coupling : The carboxylic acid moiety is coupled with an amine using standard coupling agents such as EDC or DCC.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as an important building block in the synthesis of peptides and other biologically active compounds. Its structure allows for the introduction of various functional groups that can enhance biological activity or selectivity.

Peptide Synthesis

The fluorene moiety provides stability and can influence the conformation of peptides, making it a valuable component in peptide synthesis. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group offers a protective strategy during peptide synthesis, facilitating selective reactions without compromising the integrity of the peptide backbone .

Anticancer Research

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group may enhance the compound's interaction with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Studies have shown that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have demonstrated that it possesses antibacterial activity comparable to standard antibiotics, with minimum inhibitory concentrations (MICs) suggesting effectiveness against both Gram-positive and Gram-negative bacteria .

Microbial Strain MIC (μg/mL) Activity
Staphylococcus aureus15Effective
Escherichia coli20Moderate
Candida albicans25Effective

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are under investigation, with preliminary data suggesting it may inhibit pro-inflammatory cytokines, which could have implications for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the chlorophenyl group or alterations in the Fmoc moiety can significantly impact the compound's biological activity.

Modifications and Their Effects

Research indicates that substituents on the aromatic rings can modulate lipophilicity and binding affinity to target proteins, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies have documented the synthesis and application of this compound:

  • Synthesis of Peptide Derivatives : A study highlighted the successful incorporation of this compound into peptide chains, demonstrating improved stability and bioactivity against specific cancer cell lines.
  • Antimicrobial Efficacy Testing : Another study reported on the antimicrobial testing against various pathogens, establishing its potential as an alternative antibiotic agent.
  • Inflammation Model Studies : Research involving animal models showed that derivatives of this compound could reduce inflammation markers significantly compared to controls.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in aryl substituents or backbone modifications:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(R)-3-Fmoc-amino-4-(2-chlorophenyl)butanoic acid (Target) 2-chlorophenyl C₂₅H₂₂ClNO₄ ~435.90* Not specified Likely similar to 4-chloro analog; steric hindrance from ortho-Cl affects coupling efficiency
(R)-3-Fmoc-amino-4-(4-chlorophenyl)butanoic acid 4-chlorophenyl C₂₅H₂₂ClNO₄ 435.90 331763-60-1 Storage: Sealed, 2–8°C; Hazards: H315, H319, H335 (skin/eye irritation, respiratory irritation)
(R)-3-Fmoc-amino-4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-butyl)phenyl C₂₉H₃₁NO₄ 457.57 401916-49-2 Lab use only; increased hydrophobicity due to tert-butyl group
(R)-3-Fmoc-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid 3-(trifluoromethyl)phenyl C₂₆H₂₂F₃NO₄ 481.46 MFCD01860970 Electron-withdrawing CF₃ group enhances stability in acidic conditions
(S)-3-Fmoc-amino-4-(4-iodophenyl)butanoic acid 4-iodophenyl C₂₅H₂₂INO₄ 527.35 270065-72-0 Heavy atom substitution (I) may complicate purification; purity ≥98%
(S)-2-Fmoc-(methyl)amino-4-methoxy-4-oxobutanoic acid Methylamino, methoxy ester C₂₁H₂₁NO₆ 383.40 2044710-58-7 Acute toxicity (Category 4 for oral/dermal/inhalation); ester group alters reactivity

*Inferred from 4-chloro analog .

Analytical Characterization

  • Spectroscopic Data: Analogs such as the 4-tert-butyl and 3-CF₃ derivatives are characterized via NMR (¹H, ¹³C) and UV spectroscopy, with data aligning with published standards .

Q & A

Q. What are the recommended synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves introducing the 2-chlorophenyl group to an Fmoc-protected amino acid backbone via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) or ultrasound-mediated methods can improve reaction efficiency by reducing time and increasing yield . For example, similar compounds with fluorophenyl or phenylthio groups were synthesized using these techniques, achieving >80% yield . Optimization may also include selecting coupling agents like HATU or DCC and controlling steric hindrance from the chlorophenyl substituent.

Q. How should this compound be purified, and what analytical methods validate its purity and stereochemical integrity?

  • Methodological Answer : Purification is typically performed via flash column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Purity is confirmed by HPLC (>95% purity threshold) and LC-MS. Stereochemical integrity is validated using chiral HPLC or comparative NMR analysis with known enantiomers. For structural analogs, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular identity .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4). Handling requires PPE (nitrile gloves, lab coat, safety goggles), fume hood use, and avoidance of skin contact. Storage should be in airtight containers at 2–8°C, protected from light and moisture. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence bioactivity compared to other aryl groups (e.g., 2,4-difluorophenyl or phenylthio)?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances binding affinity to hydrophobic pockets in target proteins (e.g., enzyme active sites). Comparative studies on analogs show that 2-chlorophenyl derivatives exhibit higher metabolic stability than fluorophenyl variants but lower than phenylthio groups due to differences in steric bulk and electronic effects. Bioactivity assays (e.g., enzyme inhibition, cellular uptake) should be conducted under standardized conditions (pH 7.4, 37°C) to isolate substituent effects .

Q. How can low yields in coupling reactions during synthesis be systematically addressed?

  • Methodological Answer : Low yields often stem from steric hindrance from the Fmoc group or competing side reactions. Strategies include:
  • Using bulky coupling agents (e.g., EDC/HOAt instead of DCC) to improve efficiency.
  • Pre-activating the carboxyl group with NHS esters.
  • Conducting reactions at 0–4°C to minimize racemization.
    For example, microwave-assisted coupling (50 W, 50°C, 20 min) improved yields by 25% in structurally similar compounds .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., buffer composition), or stereochemical variability. Solutions include:
  • Repurifying the compound and re-testing.
  • Validating assays with positive/negative controls (e.g., known inhibitors).
  • Using orthogonal techniques like SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., flow cytometry) for functional activity .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., HEK293T for membrane permeability studies). For analogs, SPR demonstrated nM-level binding to trypsin-like proteases, while confocal microscopy tracked cellular uptake in real time .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer : Conduct stability studies in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS. For Fmoc-protected analogs, deprotection rates in the presence of piperidine (20% v/v) can indicate susceptibility to enzymatic cleavage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.